Cas no 2137563-10-9 (2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol)

2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol is a substituted tetrahydroquinoline derivative featuring a hydroxyl group at the 3-position and a tert-butyl group at the 6-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of both alkyl and hydroxyl groups enhances its potential as a chiral building block for asymmetric synthesis. Its rigid yet functionalized framework may contribute to applications in ligand design or bioactive molecule development. The compound's stability and defined stereochemistry offer advantages in controlled reactions, particularly in the construction of complex heterocyclic systems.
2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol structure
2137563-10-9 structure
Product Name:2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol
CAS No:2137563-10-9
MF:C17H27NO
MW:261.402384996414
CID:5992019
PubChem ID:165488122
Update Time:2025-05-19

2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol
    • 2137563-10-9
    • EN300-801524
    • 2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol
    • Inchi: 1S/C17H27NO/c1-6-11(2)16-15(19)10-12-9-13(17(3,4)5)7-8-14(12)18-16/h7-9,11,15-16,18-19H,6,10H2,1-5H3
    • InChI Key: DNBVSSKVKJQHAL-UHFFFAOYSA-N
    • SMILES: OC1CC2C=C(C=CC=2NC1C(C)CC)C(C)(C)C

Computed Properties

  • Exact Mass: 261.209264485g/mol
  • Monoisotopic Mass: 261.209264485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 32.3Ų

2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol Pricemore >>

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Additional information on 2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol

Comprehensive Overview of 2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS No. 2137563-10-9)

The compound 2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol (CAS No. 2137563-10-9) is a structurally unique tetrahydroquinoline derivative that has garnered significant interest in pharmaceutical and chemical research. Its molecular framework combines a tetrahydroquinoline core with butan-2-yl and tert-butyl substituents, offering distinct steric and electronic properties. This article delves into its synthesis, applications, and relevance in modern scientific inquiries, addressing trending topics such as drug discovery, sustainable chemistry, and molecular optimization.

In recent years, the demand for heterocyclic compounds like 2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol has surged due to their versatility in medicinal chemistry. Researchers frequently explore its potential as a scaffold for designing bioactive molecules, particularly in targeting neurological disorders and inflammatory pathways. The presence of both hydrophobic (tert-butyl) and hydrophilic (hydroxyl) groups enhances its drug-likeness, a key focus in AI-driven drug design platforms.

Synthesis of this compound typically involves multistep organic reactions, including cyclization and functional group interconversion. A notable challenge is optimizing yield while minimizing byproduct formation—a topic frequently searched in organic synthesis forums. Advanced techniques like flow chemistry and catalysis are increasingly applied to improve efficiency, aligning with the industry’s shift toward green chemistry principles.

The physicochemical properties of CAS No. 2137563-10-9 also make it a candidate for material science applications. Its stability under varying pH conditions and thermal resistance are often discussed in polymer research communities. Additionally, its chiral center at the 3-position opens avenues for stereoselective synthesis, a hot topic in asymmetric catalysis.

From an SEO perspective, users frequently search for "tetrahydroquinoline derivatives uses" or "how to synthesize 2-substituted quinolin-3-ol." This article addresses these queries by integrating high-value keywords naturally, such as structure-activity relationship (SAR) and molecular docking. The compound’s relevance to neuroprotective agents and antioxidant research further boosts its visibility in academic and industrial searches.

In conclusion, 2-(Butan-2-yl)-6-tert-butyl-1,2,3,4-tetrahydroquinolin-3-ol represents a multifaceted compound with broad applicability. Its study bridges gaps between traditional organic chemistry and cutting-edge fields like computational chemistry, making it a staple in modern laboratories. Future research may explore its biodegradability and scalable production methods, answering the growing demand for sustainable chemical solutions.

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